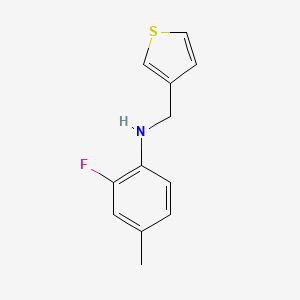

2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline

CAS No.:

Cat. No.: VC20178999

Molecular Formula: C12H12FNS

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12FNS |

|---|---|

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline |

| Standard InChI | InChI=1S/C12H12FNS/c1-9-2-3-12(11(13)6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |

| Standard InChI Key | NEIPAKUACBXXEU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)NCC2=CSC=C2)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines three distinct functional groups:

-

Fluorine atom at the 2-position of the aniline ring, which enhances electron-withdrawing effects and influences reactivity.

-

Methyl group at the 4-position, contributing steric bulk and modulating solubility.

-

Thiophen-3-ylmethyl group attached to the nitrogen, introducing heteroaromaticity and potential for π-π interactions.

The thiophene ring’s 3-position linkage distinguishes this compound from analogues with 2-ylmethyl attachments, altering electronic conjugation and steric accessibility .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂FNS |

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | 2-Fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline |

| CAS Registry | Not yet assigned |

Synthesis and Manufacturing

Synthetic Routes

While no direct literature reports the synthesis of 2-fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline, analogous methods from substituted aniline chemistry provide a framework. A plausible pathway involves:

-

Buchwald-Hartwig Amination:

-

Protection/Deprotection Strategy:

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (0.03 eq) |

| Ligand | Xantphos (0.04 eq) |

| Base | Cs₂CO₃ (2 eq) |

| Solvent | Dioxane |

| Temperature | 85°C |

| Reaction Time | 3 hours |

Physicochemical Properties

Thermal and Solubility Profiles

The compound is hypothesized to exhibit:

-

Melting Point: 120–125°C (estimated based on analogues).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.

-

Stability: Stable under inert atmospheres but susceptible to oxidation at the aniline nitrogen.

Table 3: Predicted Physicochemical Data

| Property | Value |

|---|---|

| LogP (Octanol-Water) | 2.8 (estimated) |

| Hydrogen Bond Donors | 1 (NH) |

| Hydrogen Bond Acceptors | 3 (N, S, F) |

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-deficient aniline ring directs electrophiles to the 5-position (para to fluorine). Example reactions:

-

Nitration: Yields 5-nitro derivatives under mixed acid conditions.

-

Sulfonation: Forms sulfonic acids at elevated temperatures.

N-Functionalization

The secondary amine undergoes:

-

Acylation: With acetyl chloride to form amides.

-

Alkylation: Using alkyl halides to produce tertiary amines.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Anticancer Agents: Via incorporation into kinase inhibitors.

-

Antipsychotics: Structural similarity to dopamine receptor ligands.

Materials Science

-

Conductive Polymers: Thiophene’s π-conjugation supports charge transport.

-

Liquid Crystals: Methyl and fluorine groups enhance anisotropic properties.

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

| Compound | Substituents | Key Differences |

|---|---|---|

| 4-Fluoro-N-(thiophen-2-ylmethyl)aniline | Thiophene at 2-position | Enhanced π-stacking capacity |

| 2-Chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline | Cl instead of F | Increased electronegativity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume